N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide

Description

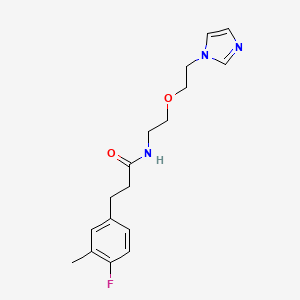

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide is a synthetic amide derivative featuring a 4-fluoro-3-methylphenyl group linked via a propanamide chain to a 1H-imidazole moiety. The compound’s structure includes a unique ethoxyethyl spacer between the imidazole and the amide functionality, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2/c1-14-12-15(2-4-16(14)18)3-5-17(22)20-7-10-23-11-9-21-8-6-19-13-21/h2,4,6,8,12-13H,3,5,7,9-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLXIENNZQGBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole derivative: The starting material, 1H-imidazole, is reacted with an appropriate alkylating agent to introduce the ethoxyethyl group.

Introduction of the fluoro-methylphenyl group: The intermediate product is then subjected to a Friedel-Crafts acylation reaction to attach the 4-fluoro-3-methylphenyl group.

Amidation: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Imidazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds containing the imidazole ring can inhibit viral replication and activity. For instance, derivatives similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide have shown promising results against various viral strains, including HIV and dengue virus.

Table 1: Antiviral Efficacy of Imidazole Derivatives

| Compound | Virus Target | EC50 (μM) | Reference |

|---|---|---|---|

| Imidazole-4,5-dicarboxylic acid | Yellow Fever Virus | 1.85 | |

| Compound 45 | Dengue Virus | 0.20 | |

| This compound | TBD | TBD | Ongoing Studies |

The mechanism of action is believed to involve the inhibition of viral proteases, which are critical for viral replication.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that imidazole-based compounds can inhibit the proliferation of cancer cells by interfering with key signaling pathways.

Table 2: Anticancer Activity of Imidazole Compounds

The compound's activity is hypothesized to be linked to its ability to modulate protein-protein interactions critical in cancer cell survival.

Anti-inflammatory Effects

Research has indicated that imidazole derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Table 3: Anti-inflammatory Activity of Imidazole Derivatives

| Compound | Inflammatory Model | Effectiveness | Reference |

|---|---|---|---|

| Imidazole derivative A | Animal Model | Significant | |

| This compound | TBD | TBD | Ongoing Studies |

The understanding of its mechanism involves the modulation of NF-κB transcription factors, which are pivotal in the inflammatory response.

Case Study 1: Antiviral Screening

In a study screening various imidazole derivatives for antiviral activity against HIV, this compound was identified as a candidate for further development due to its structural similarity to known effective inhibitors. The study utilized both in vitro assays and computational modeling to predict binding affinities and potential efficacy.

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into the effects of imidazole compounds on MLL leukemia cells revealed that this compound exhibited a significant reduction in cell viability. The study concluded that this compound could serve as a lead for developing novel anticancer agents targeting MLL fusion proteins.

Mechanism of Action

The mechanism by which N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

- Structure : This compound replaces the imidazole in the target molecule with an indole group and incorporates a biphenyl system instead of the 4-fluoro-3-methylphenyl moiety. The linker is a shorter ethyl chain directly bonded to the indole nitrogen .

- Synthesis : Synthesized via amide coupling between flurbiprofen (a biphenylpropionic acid derivative) and tryptamine (an indole-containing amine) using standard carbodiimide-based methods .

- Key Differences: The biphenyl group may enhance π-π stacking interactions compared to the monoaromatic system in the target compound.

(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide

- Structure : Features a diazenyl-linked imidazole core and a pyridine ring, with a 2,5-dimethoxyphenyl-propanamide side chain .

- Synthesis : Prepared via palladium-catalyzed coupling between a diazenyl-imidazole intermediate and a bromopyridine-propanamide derivative in DMAc at 150°C .

- Key Differences :

Compounds with Varied Linker Chains and Functional Groups

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19)

- Structure : A dihydroimidazole derivative with a 3-methoxyphenyl group and a primary amine at the 2-position .

- Synthesis : Derived from nitroaryl carbamates via nucleophilic substitution with imidazoline hydrobromides .

- The absence of an amide linker limits hydrogen-bonding capabilities compared to the target compound .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Structure : Combines a pyrazolo-pyrimidine core with a chromen-4-one system and a fluoro-substituted benzamide group .

- Synthesis : Synthesized via Suzuki-Miyaura coupling using palladium catalysts and boronic acid intermediates .

- The isopropyl benzamide group may improve lipophilicity relative to the ethoxyethyl-imidazole linker in the target compound .

Research Implications and Limitations

- Pharmacological Potential: The target compound’s imidazole and fluoro-methylphenyl groups suggest possible activity against histamine receptors or cytochrome P450 enzymes, though specific data are unavailable in the provided evidence.

- Synthetic Challenges : The ethoxyethyl linker may require tailored coupling strategies, contrasting with the carbodiimide or palladium-based methods used for analogues .

- Evidence Gaps: No pharmacokinetic or binding data are provided for the target compound, limiting direct mechanistic comparisons.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide is a complex organic compound that incorporates an imidazole ring and various functional groups, making it of interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered imidazole ring, which is known for its diverse biological activities. The presence of the ethoxy and phenyl groups contributes to its solubility and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 335.4 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Below are key areas of activity:

1. Anticancer Activity

Research indicates that compounds with imidazole moieties often exhibit anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast and colorectal cancers. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells by activating caspase pathways.

2. Antimicrobial Properties

Imidazole derivatives are recognized for their antimicrobial effects. Studies have shown that related compounds can inhibit the growth of bacteria and fungi by disrupting their cellular membranes or inhibiting key metabolic pathways.

3. Neurological Effects

Certain imidazole-based compounds have been investigated for their potential in treating neurological disorders. They may act as modulators of neurotransmitter systems, particularly serotonin receptors, which could be beneficial in conditions like anxiety and depression.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing neurotransmitter release and cellular signaling pathways.

- Cell Cycle Arrest: The compound has been shown to interfere with the cell cycle in cancer cells, leading to reduced proliferation.

Case Studies

Several studies provide insight into the biological activities of similar compounds:

Case Study 1: Anticancer Activity

A study published in Cancer Research examined a series of imidazole derivatives, revealing that one derivative exhibited an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

In another study, compounds structurally related to this compound were tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 8 µg/mL .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide?

- Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the imidazole-containing intermediate. A common approach is amide coupling using carbodiimide reagents (e.g., EDC or DCC) to link the imidazole-ethoxy-ethyl amine moiety to the 3-(4-fluoro-3-methylphenyl)propanoic acid derivative. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) confirms proton and carbon environments, particularly the imidazole and fluorophenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline forms, X-ray diffraction (XRD) provides definitive stereochemical data, as demonstrated in similar fluorophenyl-imidazole derivatives .

Q. How can researchers assess the purity of this compound during synthesis?

- Answer: Combine thin-layer chromatography (TLC) with HPLC using UV detection (λ = 254 nm) to monitor reaction progress. Elemental analysis (C, H, N) should align with theoretical values (±0.3% deviation). For advanced validation, compare experimental and calculated isotopic patterns in HRMS .

Advanced Research Questions

Q. What experimental variables significantly impact the yield of this compound, and how can they be optimized?

- Answer: Key variables include:

- Catalyst choice: Use DMAP or HOAt to enhance amide coupling efficiency.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction time: Prolonged stirring (12–24 hrs) ensures completion but risks decomposition.

Systematic Design of Experiments (DoE) can optimize these factors. For example, highlights solvent and catalyst effects in analogous syntheses .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- Answer: If NMR signals deviate (e.g., unexpected splitting in the fluorophenyl region), verify solvent interactions or conformational dynamics via variable-temperature NMR. For HRMS mismatches, consider isotopic impurities or adduct formation. Cross-validate with FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). demonstrates resolving such issues in benzimidazole derivatives .

Q. What strategies are recommended for predicting the biological targets of this compound?

- Answer: Leverage computational tools:

- Molecular docking: Use AutoDock Vina to simulate binding to imidazole-recognizing targets (e.g., cytochrome P450 or kinases).

- Pharmacophore modeling: Align the compound’s features (imidazole, fluorophenyl) with known bioactive scaffolds.

and provide examples of docking studies for related compounds .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Answer: Synthesize analogs with modifications to:

- Imidazole ring: Replace with other heterocycles (e.g., triazoles) to alter electron density.

- Ethoxyethyl linker: Adjust chain length or introduce branching to modulate flexibility.

Test these analogs in bioassays (e.g., enzyme inhibition) and correlate results with computational descriptors (logP, polar surface area). outlines SAR frameworks for benzimidazole-based agents .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting solubility data across studies?

- Answer: Solubility discrepancies may arise from polymorphic forms or measurement conditions (pH, temperature). Use powder XRD to identify crystalline vs. amorphous states. For aqueous solubility, conduct experiments in buffered solutions (pH 1.2–7.4) mimicking physiological conditions. Reference protocols from for hydroxamic acid analogs .

Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?

- Answer: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) to compare treatment groups. For high-throughput screening, employ Z’-factor analysis to validate assay robustness. exemplifies dose-response modeling in antioxidant assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.